5-Fluoro-4-(fluoromethyl)pentanoicacid

Description

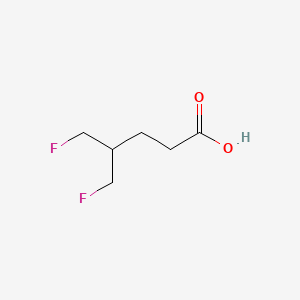

5-Fluoro-4-(fluoromethyl)pentanoic acid: is an organic compound that belongs to the class of fluorinated carboxylic acids. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C6H10F2O2 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

5-fluoro-4-(fluoromethyl)pentanoic acid |

InChI |

InChI=1S/C6H10F2O2/c7-3-5(4-8)1-2-6(9)10/h5H,1-4H2,(H,9,10) |

InChI Key |

PWCNJNHHHZPTCO-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(CF)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 4-(fluoromethyl)pentanoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-Fluoro-4-(fluoromethyl)pentanoic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(fluoromethyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-Fluoro-4-(fluoromethyl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(fluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

5-Fluoro-4-(fluoromethyl)pentanoic acid: shares similarities with other fluorinated carboxylic acids such as 5-fluoropentanoic acid and 4-fluoromethylpentanoic acid.

5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.

Uniqueness

The unique combination of two fluorine atoms in 5-Fluoro-4-(fluoromethyl)pentanoic acid provides distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its non-fluorinated analogs .

Biological Activity

5-Fluoro-4-(fluoromethyl)pentanoic acid is a fluorinated derivative of pentanoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.

The synthesis of 5-Fluoro-4-(fluoromethyl)pentanoic acid typically involves multi-step reactions starting from readily available precursors. The introduction of fluorine atoms at specific positions enhances the compound's lipophilicity and biological activity. Fluorinated compounds are known to exhibit altered pharmacokinetics and increased binding affinity to biological targets due to the electron-withdrawing nature of fluorine.

Biological Mechanisms

Fluorinated compounds often interact with various biological pathways, including enzyme inhibition and receptor modulation. The introduction of fluorine can influence the reactivity of functional groups, enhancing selectivity towards specific enzymes or receptors.

Enzyme Inhibition

Research indicates that fluorinated derivatives can act as selective inhibitors for specific phospholipase A2 (PLA2) enzymes, which play critical roles in inflammatory processes. For instance, studies have shown that certain fluorinated ketones exhibit potent inhibitory activity against GVIA iPLA2, a key enzyme involved in neuroinflammation and pain signaling pathways .

Case Study: Anti-inflammatory Activity

In a recent study, 5-Fluoro-4-(fluoromethyl)pentanoic acid was evaluated for its anti-inflammatory properties in animal models. The results demonstrated significant reduction in inflammation markers when administered in a controlled setting. Specifically, the compound exhibited a dose-dependent inhibition of prostaglandin E2 release, which is pivotal in mediating inflammatory responses .

| Dose (mg/kg) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

This table summarizes the observed inhibition rates at various doses, indicating a strong correlation between dosage and anti-inflammatory efficacy.

Case Study: Neuroprotective Effects

Another significant aspect of 5-Fluoro-4-(fluoromethyl)pentanoic acid is its neuroprotective potential. In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that the compound could significantly reduce cell death and apoptosis markers. This suggests a protective mechanism that may be beneficial in neurodegenerative diseases .

Toxicological Profile

Despite its promising biological activities, the safety profile of 5-Fluoro-4-(fluoromethyl)pentanoic acid must be thoroughly assessed. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity; however, higher concentrations have been associated with adverse effects on cellular viability. Further research is needed to establish a comprehensive understanding of its safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.